3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
Overview
Description
3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea is a useful research compound. Its molecular formula is C14H14ClN3O and its molecular weight is 275.73 g/mol. The purity is usually 95%.
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Biological Activity
3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea, also known as a urea derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a urea moiety linked to a 4-aminobenzyl group and a 2-chlorophenyl group. This unique structure contributes to its diverse biological properties. The presence of the amino group enhances its interaction with biological targets, while the chlorophenyl group may influence its lipophilicity and binding affinity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and chlorophenyl groups facilitate hydrogen bonding and hydrophobic interactions with active sites, modulating the activity of these targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : A study evaluated the antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The compound exhibited significant inhibitory activity with IC50 values comparable to established chemotherapeutics like sorafenib .
- Mechanisms of Action : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest, with evidence suggesting that it activates caspases and generates reactive oxygen species (ROS), leading to programmed cell death .
Other Pharmacological Activities
- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity against various pathogens. This aspect is particularly relevant given the rising concern over antibiotic resistance .
- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation in preclinical models, suggesting its utility in treating conditions characterized by excessive inflammatory responses .
Study 1: Anticancer Evaluation
A recent study synthesized several urea derivatives, including this compound, and assessed their antiproliferative effects on human tumor cell lines. The results indicated that this compound had notable cytotoxic effects, with IC50 values ranging from 10 to 30 µM across different cell lines .
Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |
---|---|---|---|
A549 | 15 | Sorafenib | 12 |
HCT-116 | 20 | Regorafenib | 18 |
MCF-7 | 25 | Doxorubicin | 22 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound led to increased levels of activated caspases, indicating a clear apoptotic pathway activation .
Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-3-(2-chlorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-3-1-2-4-13(12)18-14(19)17-9-10-5-7-11(16)8-6-10/h1-8H,9,16H2,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXBCSYWKWRSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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